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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-hydroxy-5-
methoxybenzoic Acid

Abstract

3-Chloro-2-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid
featuring a unique combination of functional groups that make it a molecule of significant
interest for researchers in medicinal chemistry, drug discovery, and materials science. Its
structural characteristics—a carboxylic acid, a phenolic hydroxyl, a chloro group, and a
methoxy group—impart a distinct profile of reactivity, acidity, lipophilicity, and spectroscopic
behavior. This technical guide provides a comprehensive analysis of the core physicochemical
properties of this compound. While experimental data for this specific isomer is sparse in
publicly available literature, this document synthesizes information from analogous structures
and predictive models to offer authoritative insights. It covers molecular structure, predicted
physicochemical parameters (pKa, LogP), a detailed breakdown of expected spectroscopic
signatures (NMR, IR, MS), and proposed analytical methodologies for its characterization.
Furthermore, this guide includes detailed, field-proven experimental protocols for determining
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key properties, a plausible retrosynthetic pathway for its synthesis, and a discussion of its
potential applications, particularly within the domain of drug development.

Introduction: A Molecule of Untapped Potential

Substituted benzoic acids are foundational scaffolds in the development of pharmaceuticals
and functional materials. The specific arrangement of substituents on the aromatic ring dictates
the molecule's three-dimensional conformation, electronic distribution, and ability to interact
with biological targets or other chemical species. 3-Chloro-2-hydroxy-5-methoxybenzoic
acid presents a compelling case for study due to the interplay of its functional groups.

e The carboxylic acid and adjacent hydroxyl group can form a strong intramolecular hydrogen
bond, influencing acidity and conformation, a feature common to salicylic acid derivatives.

e The chloro substituent acts as an electron-withdrawing group via induction, impacting the
molecule's acidity and reactivity.

e The methoxy group, an electron-donating group through resonance, further modulates the
electronic properties of the aromatic ring.

This unique combination makes it a valuable intermediate or a potential pharmacophore.
Understanding its fundamental physicochemical properties is the first critical step for any
researcher aiming to utilize this compound in a rational design workflow. This guide serves as a
foundational resource for such endeavors.
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Caption: Chemical structure and key functional groups of the title compound.

Core Physicochemical Properties

A quantitative understanding of a molecule's properties is essential for predicting its behavior in
both chemical and biological systems. The following table summarizes the key identifiers and
predicted properties for 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
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Property Value Source
Molecular Formula CsH7CIO4 [1]
Molecular Weight 202.59 g/mol Calculated
Monoisotopic Mass 202.00328 Da [1]

3-chloro-2-hydroxy-5-
IUPAC Name ) ) [1]
methoxybenzoic acid

SMILES COC1=CC(=C(C(=C1)CNO)C( o
=0)0

ZTABOFPXDOTMLK-
InChiKey [1]
UHFFFAOYSA-N

Predicted XlogP 2.2 [1]

Acidity (pKa)

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the
phenolic hydroxyl group.

o Carboxylic Acid pKa: The pKa of unsubstituted benzoic acid is approximately 4.2. The
presence of an ortho-hydroxyl group (as in salicylic acid) lowers the pKa to ~2.97 due to
stabilization of the carboxylate anion through intramolecular hydrogen bonding. The electron-
withdrawing chloro group at position 3 is expected to further increase acidity (lower the pKa),
while the electron-donating methoxy group at position 5 will slightly decrease it. Therefore,
the carboxylic acid pKa is predicted to be below 3.0.

e Phenolic Hydroxyl pKa: The pKa of phenol is ~10. The presence of the electron-withdrawing
carboxylic acid and chloro groups will make the phenolic proton more acidic, lowering its pKa
significantly from 10.

Causality: The precise pKa is a determinant of the molecule's charge state at a given pH, which
profoundly impacts its solubility, membrane permeability, and receptor-binding interactions.
Accurate experimental determination is crucial for drug development.
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Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic
system of octanol and water, indicating its lipophilicity. The predicted XlogP of 2.2 suggests that
the compound is moderately lipophilic.[1] This value reflects a balance between the hydrophilic
carboxylic acid and hydroxyl groups and the lipophilic aromatic ring, chloro, and methoxy
groups. Lipophilicity is a key parameter in the ADME (Absorption, Distribution, Metabolism, and
Excretion) profile of a potential drug.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and
chromatographic techniques. While experimental spectra for this specific compound are not
readily available, its spectral features can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: In a solvent like DMSO-ds, five distinct signals are expected:

o -COOH Proton: A very broad singlet, typically downfield (>12 ppm), which is exchangeable
with D20.

o -OH Proton: A broad singlet, likely between 9-11 ppm, also exchangeable.

o Aromatic Protons: Two protons on the aromatic ring are in a meta-relationship. They will
appear as two doublets in the range of 7.0-7.5 ppm, with a small coupling constant (J = 2-
3 Hz).

o -OCHs Protons: A sharp singlet integrating to 3H, expected around 3.8-4.0 ppm.[2]
e 13C NMR: Eight distinct signals are expected:
o Carbonyl Carbon (-COOH): In the range of 165-170 ppm.

o Aromatic Carbons: Six signals between 110-160 ppm. The carbons directly attached to
oxygen (C2, C5) will be the most downfield, while the carbon attached to chlorine (C3) will
also be significantly shifted.
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o Methoxy Carbon (-OCHs): A signal around 55-60 ppm.[2]
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong, indicative absorption bands.[3][4][5]

o O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm~1, often obscuring the
C-H stretches.

¢ O-H Stretch (Phenol): A sharper band around 3200-3400 cm~1, which may be resolved from
the carboxylic acid O-H.

e C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches will appear just above 3000 cm~1;
the methyl C-H stretch will be just below 3000 cm~1.

e C=0 Stretch (Carboxylic Acid): A very strong, sharp absorption band in the region of 1680-
1710 cm~1. Intramolecular hydrogen bonding may shift this to a lower wavenumber.

o C=C Stretch (Aromatic): Several bands of medium intensity between 1450-1600 cm~1,
e C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm~1 region.

o C-CI Stretch: A band in the fingerprint region, typically 600-800 cm~1.

Mass Spectrometry (MS)

Electron lonization (El) MS would provide key structural information.

e Molecular lon (M+): The molecular ion peak will appear at m/z 202. A crucial feature will be
the isotopic peak (M+2) at m/z 204, with an intensity approximately one-third of the M+ peak,
which is the characteristic signature of a molecule containing one chlorine atom.[1]

o Key Fragmentation: The fragmentation pattern is predictable. Common losses from aromatic
carboxylic acids include the hydroxyl radical (-OH, M-17) and the carboxyl group (-COOH, M-
45).[6] A primary fragmentation would be the loss of the hydroxyl group to form a stable
acylium ion.
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Caption: A simplified proposed fragmentation pathway for the titte compound in MS.

Experimental Protocols

To move from prediction to empirical data, standardized experimental protocols are required.
The following sections detail methodologies for determining key physicochemical properties.

Protocol for pKa Determination by Potentiometric
Titration

This protocol is a robust method for accurately measuring the pKa values of ionizable
compounds.[7][8]

Rationale: Potentiometric titration measures the change in pH of a solution as a titrant of known
concentration is added. The pKa corresponds to the pH at the half-equivalence point, where
the concentrations of the acid and its conjugate base are equal.

Methodology:
e Preparation:

o Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
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o Prepare a 0.01 M solution of 3-Chloro-2-hydroxy-5-methoxybenzoic acid in a suitable
co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

o Prepare a standardized 0.1 M solution of NaOH.

o Titration:

[e]

Place 50 mL of the analyte solution into a beaker with a magnetic stir bar.

o

Immerse the calibrated pH electrode into the solution.

[¢]

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.

After each addition, allow the pH reading to stabilize and record both the volume of titrant

[¢]

added and the corresponding pH.
o Data Analysis:
o Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

o Determine the equivalence point(s) from the inflection point of the curve (or by using the
first derivative plot, ApH/AV).

o The pKa is the pH value at the half-equivalence point volume. For a diprotic acid, two
equivalence points and two pKa values will be observed.

Protocol for Thermodynamic Solubility Determination

This "shake-flask" method is the gold standard for determining the equilibrium solubility of a
compound.[9][10][11]

Rationale: This method measures the concentration of a saturated solution that is in equilibrium
with an excess of the solid compound, providing a true measure of thermodynamic solubility
under specific conditions (e.g., pH, temperature).

Methodology:

e Sample Preparation:
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o Add an excess amount of the solid compound to vials containing a specific buffer solution
(e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium
is reached.

» Equilibration:

o Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or
37°C).

o Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is
achieved.

e Phase Separation:
o After equilibration, remove the vials and allow any undissolved solid to settle.

o Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe
filter (e.g., 0.22 um PVDF) to remove all particulate matter.

e Quantification:

o Analyze the concentration of the compound in the clear filtrate using a validated analytical
method, such as HPLC-UV.[12][13]

o Prepare a calibration curve using standard solutions of the compound of known
concentrations to accurately quantify the solubility.

Protocol for HPLC-UV Analysis

Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for
assessing the purity and for quantification of substituted benzoic acids.[12][14]

Rationale: This method separates compounds based on their differential partitioning between a
nonpolar stationary phase and a polar mobile phase. The acidic nature of the analyte requires
careful pH control of the mobile phase to ensure good peak shape.

Methodology:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure the carboxylic
acid is fully protonated, pH < 3).

Mobile Phase B: Acetonitrile or Methanol.

Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A/ 95% B over
10-15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm or
determined by a photodiode array detector scan).

Injection Volume: 10 pL.
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Caption: A typical experimental workflow for HPLC analysis.

Synthesis and Reactivity
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While a specific synthesis for 3-Chloro-2-hydroxy-5-methoxybenzoic acid is not prominently
reported, a plausible retrosynthetic analysis can be constructed based on established organic
chemistry principles.

Proposed Retrosynthesis

A logical approach would involve the late-stage introduction of the carboxylic acid group via a
Kolbe-Schmitt reaction or carboxylation of an organometallic intermediate. The starting material
could be a suitably substituted phenol.

Caption: A plausible retrosynthetic pathway for the target compound.
Synthetic Rationale:

o Chlorination: Starting with commercially available 4-methoxyphenol, selective chlorination at
the position ortho to the hydroxyl group (and meta to the methoxy group) can be achieved
using a mild chlorinating agent like sulfuryl chloride (SO2Cl2). The hydroxyl group is a strong
ortho, para-director, making the C2 position highly activated.

o Carboxylation: The resulting 2-chloro-4-methoxyphenol can then be subjected to the Kolbe-
Schmitt reaction.[15][16] This involves forming the potassium phenoxide with potassium
carbonate, followed by heating under a high pressure of carbon dioxide. The carboxyl group
will preferentially add to the position ortho to the powerful hydroxyl directing group, which is
C6 (relative to the hydroxyl). This would yield the desired 3-chloro-2-hydroxy-5-
methoxybenzoic acid after acidic workup.

Significance in Drug Discovery and Development

The structural motifs present in 3-Chloro-2-hydroxy-5-methoxybenzoic acid are highly
relevant in medicinal chemistry.

» Scaffold Potential: The hydroxybenzoic acid core is found in numerous bioactive compounds.
It can serve as a versatile anchor for building more complex molecules, presenting vectors
for substitution from multiple points on the ring.

e Halogen Bonding: The chlorine atom can participate in halogen bonding—a non-covalent
interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site—which
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can significantly enhance binding affinity and selectivity.

o Metabolic Stability: The methoxy group can sometimes block a site of potential metabolic
oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of a drug
candidate. For instance, a related compound, 3-chloro-5-hydroxybenzoic acid, is a selective
agonist for the lactate receptor GPR81, a target for treating dyslipidemia.

Conclusion

3-Chloro-2-hydroxy-5-methoxybenzoic acid is a compound with a rich set of
physicochemical properties that make it a valuable tool for chemical and pharmaceutical
research. This guide has provided a comprehensive overview based on predictive methods and
data from analogous compounds, covering its structural, spectroscopic, and reactive
characteristics. While predictions offer a strong starting point, it is imperative for researchers to
perform experimental validation of key parameters such as pKa, solubility, and melting point.
The detailed protocols provided herein offer a clear pathway for obtaining this critical data. The
unique interplay of its functional groups suggests significant potential for this molecule as a
building block in the rational design of novel therapeutics and functional materials.
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product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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